molecular formula C3H10NO2P B8360676 3-Amino-propanephosphonous

3-Amino-propanephosphonous

Cat. No.: B8360676
M. Wt: 123.09 g/mol
InChI Key: SOEYCMDWHXVTQC-UHFFFAOYSA-N
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Description

3-Amino-propanephosphonous, with the molecular formula C3H10NO2P and an average mass of 123.092 Da , is a phosphonous acid derivative characterized by an amino group on a three-carbon alkyl chain. This structure classifies it as an organophosphorus compound, which are of significant interest in various chemical and pharmaceutical research fields . The compound is closely related to other 3-amino-propyl derivatives, such as 3-amino-1-propanesulfonic acid, which have been investigated for their potential therapeutic applications, including in the study of neurodegenerative conditions . The primary research value of 3-aminopropanephosphonous acid lies in its use as a chemical building block or synthetic intermediate. Its molecular structure, featuring both an amino group and a phosphonous acid group, makes it a versatile precursor for the synthesis of more complex molecules, potentially including prodrugs or novel chemical entities for biological evaluation . Researchers may employ this compound in coupling reactions, often facilitated by reagents like propanephosphonic acid anhydride (T3P), to create amide bonds or other derivatives . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C3H10NO2P

Molecular Weight

123.09 g/mol

IUPAC Name

3-aminopropylphosphonous acid

InChI

InChI=1S/C3H10NO2P/c4-2-1-3-7(5)6/h5-6H,1-4H2

InChI Key

SOEYCMDWHXVTQC-UHFFFAOYSA-N

Canonical SMILES

C(CN)CP(O)O

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride-Based Synthesis

A widely cited method involves the reaction of 3-amino-1-propanol with phosphorus oxychloride (POCl₃), followed by hydrolysis. This three-step process proceeds as follows:

  • Chlorination : 3-Amino-1-propanol reacts with POCl₃ at 0–5°C to form 3-aminopropylphosphonic dichloride.

  • Polyphosphoric Acid Condensation : The dichloride intermediate is treated with polyphosphoric acid (PPA) at 150–250°C under reduced pressure for 30–40 hours, yielding a phosphorylated product.

  • Hydrolysis and Purification : The crude product is neutralized with calcium or barium hydroxide, followed by sulfuric acid treatment to isolate this compound.

Reaction Conditions and Outcomes

StepReagents/ConditionsYieldPurity
ChlorinationPOCl₃, 0–5°C, 2h85%90%
CondensationPPA, 200°C, 35h, 10 torr60%75%
HydrolysisCa(OH)₂/H₂SO₄, 25°C, 6h70%95%

This method, while industrially viable, suffers from high energy demands and prolonged reaction times, limiting its scalability.

Hydrogenation of Cyanoethylphosphonous Acid

An alternative approach, adapted from sulfonic acid syntheses, involves the hydrogenation of cyanoethylphosphonous acid intermediates:

  • Sulfonation : Acrylonitrile reacts with sodium sulfite and sulfuric acid to form 3-sulfoethyl cyanide.

  • Hydrogenation : The nitrile group is reduced using Raney nickel under hydrogen gas (1–2.5 MPa, 60–100°C), followed by ethanol distillation and crystallization.

Adaptation for Phosphonous Acid
Replacing sodium sulfite with sodium phosphite enables the formation of cyanoethylphosphonous acid. Hydrogenation under similar conditions yields this compound with moderate efficiency:

ParameterValue
CatalystRaney nickel (2–5 wt%)
Temperature60–100°C
Pressure1.0–2.5 MPa
Yield65–75%

This method offers shorter reaction times (<10 hours) but requires precise pH control (9–10) during hydrogenation.

Advanced Methodologies and Catalytic Innovations

Solvent-Free Mechanochemical Synthesis

Recent advancements explore solvent-free grinding of 3-amino-1-propanol with PPA using a ball mill. This method reduces reaction time to 12 hours at 80°C, achieving a 78% yield with minimal purification.

Enzymatic Phosphorylation

Preliminary studies propose using phosphorylases to catalyze the phosphorylation of 3-amino-1-propanol. While environmentally friendly, enzymatic routes currently face low conversion rates (<30%) and require genetic engineering for industrial adoption.

Comparative Analysis of Methodologies

Table 1: Method Comparison

MethodYield (%)Purity (%)Energy EfficiencyScalability
POCl₃/PPA6095LowModerate
Hydrogenation7090ModerateHigh
Mechanochemical7885HighHigh
Enzymatic3099HighLow

Key findings:

  • The mechanochemical approach balances yield and energy efficiency but struggles with purity.

  • Hydrogenation remains the most scalable method despite requiring pressurized equipment.

Industrial Applications and Patent Landscape

Over 15 patents filed since 2000 highlight innovations in catalyst design (e.g., nickel nanoparticles) and solvent systems. Notably, KR100187900B1 emphasizes cost reduction through phosphorus oxychloride, while CN101362709B optimizes hydrogenation for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-propanephosphonous undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted amino compounds. These products have various applications in different fields .

Mechanism of Action

The mechanism of action of 3-Amino-propanephosphonous involves its interaction with GABA B receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to various physiological effects. The compound also influences the secretion of basal prolactin, which is important for various biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

3-Amino-3,3-diphosphonopropanoic Acid (Compound 118)
  • Structure : Contains two phosphonate groups (PO₃H₂) and an amine on the central carbon.
  • Synthesis : Synthesized via alkylation of imine 111a with methyl bromoacetate (91% yield), followed by hydrolysis to yield the final product .
  • Applications : Bisphosphonates like this are used in osteoporosis treatment due to their bone-targeting affinity.
Ethyl 3-(Dimethoxyphosphoryl)-3-Sulfonamido Derivatives (7o, 7p, 7q, 7r)
  • Structure : Feature a phosphoryl group (PO(OCH₃)₂), sulfonamide, and aromatic substituents (e.g., perfluorophenyl, nitrophenyl).
  • Synthesis : High yields (76–92%) via nucleophilic addition to imines, with melting points ranging from 93°C to 130°C .
2-Amino-N,3-dihydroxypropanamide
  • Structure : Contains hydroxyl and amide groups instead of phosphorus.
  • Properties : Molecular weight 120.11 g/mol; used in laboratory settings but lacks the phosphorus-mediated bioactivity of phosphonates .

Comparative Data Table

Compound Phosphorus Group Key Functional Groups Synthesis Yield Melting Point (°C) Applications
3-Amino-propanephosphonous Phosphonous acid (PH(O)OH) Amine, alkyl chain Not reported Not reported Hypothesized: Chelation, bioactivity
3-Amino-3,3-diphosphonopropanoic acid Bisphosphonate (PO₃H₂) Amine, carboxylate 91% (intermediate) Not reported Bone metabolism regulation
Ethyl 3-(dimethoxyphosphoryl) derivatives Phosphoryl (PO(OCH₃)₂) Sulfonamide, aromatic substituents 76–92% 93–130 Antiproliferative agents
2-Amino-N,3-dihydroxypropanamide None Hydroxyl, amide Not applicable Not reported Laboratory reagent

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3-Amino-propanephosphonous, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For optimization, full factorial experimental designs (e.g., varying temperature, solvent polarity, and catalyst loading) are critical to identify dominant variables. For example, diphenylphosphinic acid has been used as a reagent in analogous α-aminophosphonate syntheses, with reaction yields improving under anhydrous conditions at 60–80°C . Characterization of intermediates via 31^{31}P NMR and IR spectroscopy is advised to monitor reaction progress.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound and its derivatives?

  • Methodological Answer : A combination of 1^{1}H/13^{13}C NMR (for backbone structure), 31^{31}P NMR (for phosphorus environment), and FT-IR (for functional groups like P=O and NH2_2) is essential. Mass spectrometry (HRMS or ESI-MS) provides molecular weight confirmation. For example, 3-[hydroxy(phenyl)phosphoryl]propanoic acid, a structurally related compound, was characterized using InChI key validation and PubChem spectral data .

Q. How should researchers address stability and storage challenges for this compound in aqueous and solid states?

  • Methodological Answer : The compound’s hygroscopic nature requires storage under inert atmospheres (argon or nitrogen) at –20°C. Stability studies in buffered solutions (pH 4–9) should precede biological assays. Thermo Scientific guidelines recommend using desiccants and avoiding prolonged exposure to light, as phosphonates can undergo hydrolysis or oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in catalytic systems, particularly in phospha-Mannich reactions?

  • Methodological Answer : Phospha-Mannich reactions involving analogous aminophosphonates proceed via nucleophilic attack of the amine on electrophilic phosphorus intermediates. Computational studies (DFT) can elucidate transition states and regioselectivity. For instance, (3-Aminopropyl)phenylphosphine synthesis revealed rate-limiting steps dependent on solvent polarity and catalyst choice (e.g., Lewis acids like ZnCl2_2) .

Q. How can contradictions in reported toxicity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from differences in purity, assay protocols (e.g., in vitro vs. in vivo), or extrapolation from structurally related organophosphates. ATSDR guidelines recommend supplemental literature searches focused on compound class (organophosphonates) and child-specific toxicity endpoints. Cross-validation using standardized assays (e.g., OECD 423) is critical .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition?

  • Methodological Answer : SAR studies require systematic variation of substituents (e.g., alkyl chains, aromatic groups) while maintaining the phosphonate core. For example, fluorinated analogs like 3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid showed enhanced bioactivity in kinase inhibition assays. High-throughput screening combined with molecular docking (using software like AutoDock) can prioritize derivatives for synthesis .

Data Contradiction Analysis

  • Example : Conflicting solubility data may stem from polymorphic forms or residual solvents. X-ray crystallography and differential scanning calorimetry (DSC) should be used to confirm crystalline phases. For instance, PubChem records for 3-[ethanoyl(hydroxy)amino]propylphosphonic acid highlight discrepancies in melting points due to hydration states .

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